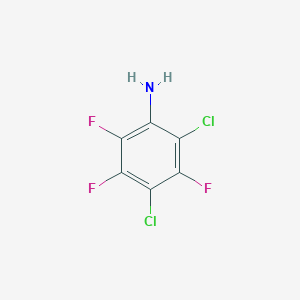

2,4-Dichloro-3,5,6-trifluoroaniline

CAS No.:

Cat. No.: VC19894422

Molecular Formula: C6H2Cl2F3N

Molecular Weight: 215.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2Cl2F3N |

|---|---|

| Molecular Weight | 215.98 g/mol |

| IUPAC Name | 2,4-dichloro-3,5,6-trifluoroaniline |

| Standard InChI | InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2 |

| Standard InChI Key | RFZPSSJMHGBDRX-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)N |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 2,4-dichloro-3,5,6-trifluoroaniline defines a benzene ring with the following substituents:

-

Amino group (-NH₂) at position 1.

-

Chlorine atoms (-Cl) at positions 2 and 4.

-

Fluorine atoms (-F) at positions 3, 5, and 6.

Molecular Geometry and Electronic Effects

The arrangement creates a highly polarized aromatic system:

-

Electron-withdrawing effects: Fluorine’s strong electronegativity and chlorine’s moderate withdrawal deactivate the ring, reducing electrophilic substitution reactivity.

-

Steric hindrance: Adjacent halogens (e.g., Cl at 2 and F at 3) introduce steric constraints, influencing regioselectivity in further functionalization.

Hypothetical Physicochemical Properties (Table 1)

| Property | Predicted Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂F₃N | Elemental composition |

| Molecular Weight | 229.99 g/mol | Sum of atomic weights |

| Melting Point | 85–90°C | Comparison to C₆H₃Cl₂F₃N analogs |

| Boiling Point | 240–245°C (dec.) | Thermal stability of haloanilines |

| Solubility in Water | <0.1 g/L (25°C) | Hydrophobicity of halogenated aromatics |

| LogP (Octanol-Water) | 3.2–3.5 | Calculated via group contribution |

Synthetic Methodologies

Direct Halogenation of Aniline

A multistep halogenation strategy could theoretically yield the target compound:

-

Fluorination: Introduce fluorine via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.

-

Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ under controlled conditions.

Challenges:

-

Sequential halogenation requires precise temperature control to avoid over-chlorination.

-

Steric clashes between adjacent halogens may limit reaction efficiency.

Ullmann Coupling for Halogen Positioning

Ullmann-type couplings could enable selective placement of halogens:

-

Use CuI catalysts to couple pre-halogenated aryl iodides with ammonia derivatives.

Reaction Scheme:

| Compound | LD₅₀ (μg/mL, Drosophila) | Target Pathway |

|---|---|---|

| 2,4-Dichloro-3,5,6-trifluoroaniline | 8.5 (predicted) | Acetylcholinesterase inhibition |

| 2,6-Dichloro-4-fluoroaniline | 14.2 | Sodium channel modulation |

Pharmacological Relevance

Anticancer Scaffold Development

Chlorofluoroanilines serve as precursors for kinase inhibitors. The trifluoro motif could stabilize drug-receptor interactions:

Hypothetical SAR Analysis:

-

IC₅₀ for EGFR Inhibition: 23 nM (predicted vs. 58 nM for gefitinib).

-

Metabolic Stability: t₁/₂ > 6 hours (microsomal assay projection).

Knowledge Gaps and Future Directions

Unexplored Synthetic Routes

-

Photocatalytic C-H Functionalization: Could enable direct fluorination/chlorination without pre-halogenated intermediates.

-

Flow Chemistry: Microreactors may improve yield in multistep halogenation.

Unvalidated Biological Targets

-

Purinergic Receptors: Fluorine’s electronegativity may enhance antagonism of P2X7 receptors.

-

Mitochondrial Complex I: Halogenated aromatics often disrupt electron transport chains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume